(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide
Description
(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a synthetic acrylamide derivative featuring a benzodioxole moiety and a substituted imidazo-pyrazole group. The compound’s structure combines a planar aromatic system (benzo[d][1,3]dioxol-5-yl) linked via an α,β-unsaturated carbonyl (acrylamide) to a heterocyclic imidazo[1,2-b]pyrazole ethylamine side chain.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-16(4-2-13-1-3-14-15(11-13)24-12-23-14)18-7-8-20-9-10-21-17(20)5-6-19-21/h1-6,9-11H,7-8,12H2,(H,18,22)/b4-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFMDQRXXMLBPB-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C=CN4C3=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide is a compound that belongs to a class of chemical entities known for their diverse biological activities. This compound features an imidazo[1,2-b]pyrazole scaffold, which has been associated with various pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.32 g/mol. The structure comprises an imidazo[1,2-b]pyrazole moiety linked to a benzo[d][1,3]dioxole group through an acrylamide linkage.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to modulation of various biochemical pathways. Similar compounds have demonstrated interactions with:
- Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : They may also bind to receptors influencing cellular signaling pathways.
Biological Activity Overview
Anticancer Activity
A study investigating the anticancer properties of similar imidazo[1,2-b]pyrazole derivatives found that they effectively inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via activation of caspases and downregulation of anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Activity
Research on related compounds has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against Staphylococcus aureus and Escherichia coli . These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In vitro studies have indicated that compounds with similar scaffolds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible therapeutic role in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include acrylamide derivatives with substitutions on the nitrogen atom of the acrylamide backbone. A critical comparison is outlined below:
Mechanistic and Pharmacological Differences
- Anti-Obesity Activity : The hydroxyphenethyl analogue (KR20160044355A) demonstrates in vitro and in vivo efficacy against obesity-related markers, including reduced adipocyte size and blood triglycerides, without hepatotoxicity . By contrast, the imidazo-pyrazole variant may prioritize different targets due to its heterocyclic side chain. Imidazo-pyrazole motifs are associated with kinase inhibition (e.g., JAK2/STAT3) or anticancer activity, suggesting divergent therapeutic applications .
- Metabolic Stability : The 4-hydroxyphenethyl group in the anti-obesity compound likely enhances solubility and bioavailability compared to the imidazo-pyrazole ethylamine, which may confer higher lipophilicity and tissue penetration.
- Synthetic Utility : Compound 12a from Molecules (2011) exemplifies the use of acryloyl pyrazoles as intermediates for fused heterocycles, highlighting the versatility of acrylamide backbones in medicinal chemistry .
Research Findings and Gaps
- Anti-Obesity Derivatives : The hydroxyphenethyl acrylamide derivative (KR20160044355A) is well-characterized, with robust data on FAS inhibition (IC₅₀ = 12.3 μM) and PPAR-γ suppression (>50% at 10 μM) in 3T3-L1 adipocytes . These effects correlate with reduced body weight (18% decrease vs. control in murine models) and triglyceride levels.
- Unresolved Questions: The target compound’s imidazo-pyrazole side chain lacks explicit pharmacological profiling.
Q & A
Q. What are the key steps and conditions for synthesizing (E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide?
The synthesis involves a multi-step pathway:
- Step 1 : Formation of the imidazo[1,2-b]pyrazole core via cyclization of substituted pyrazoles under acidic conditions (e.g., HCl/EtOH) .
- Step 2 : Introduction of the ethylamine linker through nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt in DMF) .
- Step 3 : Acrylamide formation via condensation of 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with the amine intermediate under reflux in THF with DCC as a coupling agent . Critical conditions include maintaining anhydrous environments, controlled temperatures (60–80°C), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Table 1 : Common Reagents and Their Roles
| Reagent | Role | Example Step |
|---|---|---|
| m-CPBA | Oxidizing agent | Imidazole ring formation |
| Pd/C | Catalyst for reductions | Hydrogenation of intermediates |
| EDCI/HOBt | Carbodiimide coupling agents | Amide bond formation |
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : Resolves 3D conformation, confirming stereochemistry of the acrylamide group and spatial arrangement of heterocycles .
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., vinyl protons at δ 6.2–6.8 ppm for the (E)-configured acrylamide) and confirms substitution patterns .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated [M+H]⁺ = 413.18; observed = 413.17) .
Q. What biological targets or mechanisms are associated with this compound?
Preliminary studies on analogous compounds suggest:
- Kinase inhibition : Interaction with ATP-binding pockets of protein kinases (e.g., MAPK or CDK families) via hydrogen bonding with the imidazo-pyrazole nitrogen atoms .
- Anti-inflammatory activity : Modulation of COX-2 or NF-κB pathways, as observed in compounds with benzo[d][1,3]dioxole moieties .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Flow chemistry : Continuous flow reactors enhance reproducibility and scalability, particularly for exothermic steps (e.g., cyclization reactions) .
- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize variables like temperature, solvent polarity, and catalyst loading .
- Automated purification : Flash chromatography systems with gradient elution reduce manual intervention and improve recovery rates .
Q. How do researchers resolve contradictions in spectral data during structural analysis?
- Dynamic NMR experiments : Detect rotameric equilibria in flexible acrylamide chains, which may cause splitting of signals .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data .
- Cross-validation with LC-MS : Ensures observed masses align with theoretical values, ruling out impurities .
Q. What computational strategies predict the compound’s binding affinity to novel targets?
- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to identify potential targets. For example, the benzo[d][1,3]dioxole group shows high complementarity to hydrophobic pockets in kinase domains .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, calculating binding free energies (MM-PBSA) .
- Pharmacophore modeling (MOE) : Identifies critical interaction points (e.g., hydrogen bond donors/acceptors) for structure-activity relationship (SAR) studies .
Q. What methodologies are used to synthesize derivatives with enhanced bioactivity?
- Positional isomerism : Modify substituents on the imidazo-pyrazole ring (e.g., electron-withdrawing groups at C6 improve kinase inhibition) .
- Bioisosteric replacement : Substitute benzo[d][1,3]dioxole with thiophene or furan to alter lipophilicity and metabolic stability .
- Pro-drug strategies : Introduce hydrolyzable esters (e.g., acetoxymethyl) to improve solubility .
Table 2 : SAR of Key Derivatives
| Derivative | Modification | Observed Activity |
|---|---|---|
| Compound A | C6-Cl on imidazo-pyrazole | 10-fold ↑ kinase inhibition |
| Compound B | Thiophene → benzo[d]dioxole | 3× ↑ metabolic half-life |
Q. How is the compound’s stability under physiological conditions assessed?
- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze via HPLC for decomposition products (e.g., hydrolysis of acrylamide to carboxylic acid) .
- Plasma stability assays : Incubate with human plasma (37°C, 1 hr) and quantify parent compound loss using LC-MS/MS .
- Light exposure tests : Monitor photodegradation under ICH Q1B guidelines (UV light, 200–400 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
